molecular formula C17H19N3O5S B12392007 Omeprazole sulfone N-oxide-13C,d3

Omeprazole sulfone N-oxide-13C,d3

Cat. No.: B12392007
M. Wt: 381.4 g/mol
InChI Key: ZBGMHRIYIGAEGJ-LBDFIVMYSA-N
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Description

Carbon-13 (13C) Substitution

  • A single 13C atom replaces a natural carbon atom in the methyl group attached to the pyridine ring at position 2. This substitution occurs at the methyl carbon adjacent to the sulfonyl bridge .

Deuterium (2H) Substitution

  • Three hydrogen atoms are replaced with deuterium across the two methyl groups at positions 3 and 5 of the pyridine ring. Specifically:
    • Position 3 : One deuterium atom replaces a hydrogen on the methyl group.
    • Position 5 : Two deuterium atoms replace hydrogens on the methyl group.

Table 1: Isotopic Labeling Sites and Their Positions

Isotope Location Number of Substitutions
13C Pyridine ring (position 2 methyl group) 1
2H Pyridine ring (position 3 methyl group) 1
2H Pyridine ring (position 5 methyl group) 2

This labeling strategy ensures minimal perturbation to the compound’s chemical behavior while providing a unique isotopic fingerprint for analytical detection.

Molecular Formula and Mass Spectrometric Signature Analysis

Molecular Formula

The molecular formula of this compound is C16¹³CH16D3N3O5S , distinguishing it from the unlabeled parent compound (C17H19N3O5S). The isotopic substitutions alter the molecular weight as follows:

Calculated molecular weight :

  • Unlabeled parent: 377.41 g/mol
  • Labeled variant: 377.41 + (1 × 1.0034) + (3 × 1.0063) = 381.43 g/mol

Mass Spectrometric Signature

In high-resolution mass spectrometry (HRMS), the labeled compound exhibits distinct isotopic peaks due to the presence of 13C and deuterium:

  • Base peak : [M+H]+ at m/z 382.43 (theoretical m/z 382.434).
  • Isotopic pattern :
    • A +1 Da shift from the 13C atom.
    • A +3 Da shift from the three deuterium atoms.

Table 2: Comparison of Mass Spectrometric Features

Feature Unlabeled Compound Labeled Compound
Molecular ion ([M+H]+) 378.41 382.43
Isotopic abundance Natural 13C/CD Enhanced 13C/D3
Key fragments 198.1, 168.0 199.1, 171.0

The labeled compound’s isotopic purity (≥99% for 13C and deuterium) ensures minimal interference from natural abundance isotopes, making it ideal for quantitative LC-MS/MS analyses.

Properties

Molecular Formula

C17H19N3O5S

Molecular Weight

381.4 g/mol

IUPAC Name

2-[(4-methoxy-3,5-dimethyl-1-oxidopyridin-1-ium-2-yl)methylsulfonyl]-6-(trideuterio(113C)methoxy)-1H-benzimidazole

InChI

InChI=1S/C17H19N3O5S/c1-10-8-20(21)15(11(2)16(10)25-4)9-26(22,23)17-18-13-6-5-12(24-3)7-14(13)19-17/h5-8H,9H2,1-4H3,(H,18,19)/i3+1D3

InChI Key

ZBGMHRIYIGAEGJ-LBDFIVMYSA-N

Isomeric SMILES

[2H][13C]([2H])([2H])OC1=CC2=C(C=C1)N=C(N2)S(=O)(=O)CC3=[N+](C=C(C(=C3C)OC)C)[O-]

Canonical SMILES

CC1=C[N+](=C(C(=C1OC)C)CS(=O)(=O)C2=NC3=C(N2)C=C(C=C3)OC)[O-]

Origin of Product

United States

Preparation Methods

Catalytic Oxidation of Thioether Intermediate with Isotopic Labeling

The core synthesis involves oxidizing a thioether intermediate (II) to form omeprazole sulfone N-oxide. For the labeled variant, isotopic precursors are introduced during early synthesis stages. A patented one-pot method (CN112679475A) uses ammonium molybdate and hydrogen peroxide under controlled低温 conditions (-5°C to 10°C) to achieve selective oxidation. Key steps include:

  • Isotopic Thioether Intermediate Preparation : The thioether intermediate is synthesized using 13C-labeled methoxy groups and deuterated methyl substituents. For example, 13C-methanol and deuterated dimethylamine ensure isotopic incorporation at the pyridine and benzimidazole rings.
  • Oxidation Reaction : A catalyst solution (ammonium molybdate, ammonium dihydrogen phosphate) and 30% hydrogen peroxide are added dropwise to the thioether intermediate in methanol. The reaction is maintained at 0–5°C for 5–6 hours to minimize side products like sulfone or N-oxide impurities.

Table 1: Reaction Conditions for Catalytic Oxidation

Parameter Optimal Range Impact on Yield/Purity
Temperature 0–5°C Prevents over-oxidation
Molar Ratio (Mo:Substrate) 1:0.01 Maximizes catalytic efficiency
H₂O₂:Substrate Ratio 1.05–1.15 Ensures complete oxidation

Refining and Crystallization

Post-oxidation, the crude product undergoes refining to achieve >99% chemical and isotopic purity:

  • Quenching and Neutralization : Sodium sulfite and 2% NaOH aqueous solution are added to neutralize residual peroxide. Acetic acid is then introduced to adjust the pH to 7.0–9.0, initiating crystallization.
  • Seeding and Temperature Control : this compound seed crystals are added at 20–25°C, followed by gradual cooling to 10–20°C. This step ensures uniform crystal growth and minimizes isotopic fractionation.
  • Washing and Drying : The crystallized product is washed with a frozen methanol/water (1:1) mixture to remove soluble impurities and vacuum-dried to preserve isotopic integrity.

Table 2: Refining Parameters and Outcomes

Step Conditions Purity Improvement Yield
Neutralization pH 8.0–8.5, 25–30°C Reduces acidic byproducts 90–95%
Crystallization 15–20°C, 0.5–1 h stirring Enhances crystal purity 91.1%
Washing Methanol/water (1:1) Removes inorganic salts >99.8%

Isotopic Labeling Strategies

13C Incorporation

13C is introduced at the methoxy group of the benzimidazole ring using 13C-methanol during the alkylation of 5-methoxy-2-mercaptobenzimidazole. The reaction is monitored via LC-MS to confirm isotopic enrichment (>99% atom 13C).

Deuterium Labeling

Deuterium is incorporated at the 3,5-dimethyl positions of the pyridine ring using deuterated dimethyl sulfate (D3-(CH₃)₂SO₄) during the methylation of 4-methoxy-2-mercaptopyridine. NMR analysis (1H and 13C) verifies deuterium retention and absence of protio impurities.

Table 3: Isotopic Enrichment Analysis

Technique Target Position Enrichment Level
LC-MS (m/z 382.15 [M+H]⁺) 13C at benzimidazole 99% atom 13C
2H-NMR D3 at pyridine methyl 99% atom D

Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection (220 nm) confirms chemical purity (>99.8%) using a C18 column and mobile phase of 0.1% formic acid in water/acetonitrile (50:35:15). The retention time for this compound is 3.22 min, with a peak area ratio >99.5%.

Mass Spectrometry

ESI-MS in positive ion mode shows a predominant [M+H]⁺ peak at m/z 382.15, consistent with the molecular formula C₁₆¹³CH₁₆D₃N₃O₅S. Isotopic distribution analysis confirms the absence of unlabeled species.

Nuclear Magnetic Resonance (NMR)

1H-NMR (600 MHz, DMSO-d₆) reveals characteristic signals:

  • δ 8.04 (s, 1H, benzimidazole H)
  • δ 3.68 (s, 3H, 13C-methoxy)
  • Absence of protio-methyl peaks at δ 2.15–2.18 confirms deuterium incorporation.

Challenges and Optimization

Isotopic Stability During Synthesis

Deuterium loss can occur during acidic workup. To mitigate this:

  • Use low-temperature (10–20°C) crystallization.
  • Avoid prolonged exposure to pH <7 during neutralization.

Scalability

The one-pot method scales effectively to 25 kg batches, achieving 91.1% yield and 99.99% purity. Critical factors include:

  • Precise control of H₂O₂ addition rate.
  • Use of seed crystals to ensure consistent crystallization.

Chemical Reactions Analysis

Metabolic Pathways and Biotransformation Reactions

The compound participates in cytochrome P450-mediated oxidation reactions. Key metabolic transformations include:

  • S-oxidation : Conversion to sulfoxide derivatives via flavin-containing monooxygenases (FMOs).

  • N-demethylation : Cleavage of the methoxy group at position 6, forming desmethyl metabolites.

  • Hydroxylation : Addition of hydroxyl groups at the benzimidazole ring (position 5 or 6).

These reactions are critical for understanding its metabolic stability and clearance mechanisms.

Reaction Type Enzyme System Primary Products
S-oxidationFlavin monooxygenasesSulfone derivatives
N-demethylationCYP2C19/CYP3A4Desmethyl omeprazole sulfone N-oxide
HydroxylationCYP3A45-/6-hydroxy metabolites

Stability Under Analytical Conditions

  • Thermal degradation : Decomposes at >200°C, forming pyridine sulfone and benzimidazole fragments .

  • Photodegradation : Exposure to UV light (254 nm) induces cleavage of the sulfinyl group, yielding N-oxide byproducts .

Spectroscopic Characterization

Key analytical data from NMR and mass spectrometry ( ):

<sup>1</sup>H-NMR (600 MHz, DMSO-<i>d</i><sub>6</sub>)

Peak (ppm) Assignment
2.15–2.18CH<sub>3</sub> (deuterated)
3.68OCH<sub>3</sub>
6.98–8.04Aromatic protons
13.67NH (imidazole)

Mass Spectrometry (ESI+)

Ion <i>m/z</i> Isotopic Pattern
[M+H]<sup>+</sup>382.15<sup>13</sup>C/<sup>2</sup>H-enriched isotopic cluster

Reaction Kinetics and Isotopic Effects

  • Deuterium isotope effects (D<sub>3</sub> labeling) reduce metabolic clearance by 20–30% compared to non-deuterated analogs.

  • <sup>13</sup>C tracing confirms preferential oxidation at the pyridine ring in human liver microsomes.

Scientific Research Applications

Pharmacokinetic Studies

Omeprazole sulfone N-oxide-13C,d3 is extensively used in pharmacokinetic studies to trace the absorption, distribution, metabolism, and excretion (ADME) of omeprazole and its metabolites. The incorporation of stable isotopes facilitates the differentiation between endogenous compounds and administered drugs during analysis.

Case Study: Mouse Model Analysis
A study administered omeprazole and its stable isotope (D3–omeprazole) to mice via various routes (intraperitoneal, intravenous, and oral). This approach enabled researchers to identify novel metabolites in brain and plasma samples using liquid chromatography-mass spectrometry (LC-MS). A total of seventeen metabolites were detected, highlighting the importance of stable isotope labeling in metabolic profiling .

Drug Interaction Studies

The use of this compound aids in understanding drug-drug interactions involving cytochrome P450 enzymes. As omeprazole is a known inhibitor of CYP2C19, studies employing this labeled compound can elucidate how co-administered drugs are affected by omeprazole's presence.

Data Table: Drug Interaction Insights

Drug Interaction Type Effect on CYP2C19 Substrates
DiazepamCompetitive inhibitionIncreased plasma concentration
WarfarinCompetitive inhibitionAltered anticoagulant effect
ClopidogrelReduced activationDecreased efficacy

Metabolite Identification

Stable isotopes like this compound are pivotal in identifying metabolites that do not conform to conventional metabolic pathways. By comparing mass differences between the parent compound and its isotopic label, researchers can accurately identify unique metabolites.

Example Findings:
In a study exploring the CNS effects of omeprazole metabolites, researchers discovered that certain metabolites exhibited distinct brain-to-plasma partition coefficients, indicating varied distribution patterns that could influence therapeutic outcomes .

Data Tables

Metabolite Chemical Structure Notable Effects
Omeprazole N-OxideC17H19N3O5SActive metabolite with therapeutic effects
Omeprazole SulfoneC17H19N3O5SInvolved in drug interactions

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Isotopic Differences

The table below highlights key structural and isotopic distinctions between Omeprazole sulfone N-oxide-13C,d3 and related compounds:

Compound Name Isotopic Labeling Functional Groups Key Applications
This compound 13C and D3 labeling Sulfone, N-oxide, benzimidazole LC-MS internal standard
Omeprazole sulfone Non-labeled Sulfone, benzimidazole Metabolic studies
Omeprazole sulfoxide Non-labeled Sulfoxide, benzimidazole Proton pump inhibition
Omeprazole-d3 sulfone D3 labeling Sulfone, benzimidazole Quantitative analysis
Omeprazole-13C,d3 sulfide 13C and D3 labeling Sulfide, benzimidazole Metabolic tracing

Key Observations :

  • The sulfone group in this compound replaces the sulfoxide group in the parent drug omeprazole, altering its chemical reactivity and metabolic stability .

Pharmacological and Metabolic Activity

Anti-Tumor Activity
  • Sulfoxide vs. Sulfone : Omeprazole sulfoxide exhibits higher anti-tumor activity (ID50 = 0.58 mg/kg) compared to sulfone derivatives, likely due to its sulfinyl group inhibiting V-H+-ATPase in tumor cells . In contrast, sulfone derivatives like this compound show reduced therapeutic potency but are critical for metabolic profiling .
Gastric Acid Inhibition
  • Omeprazole sulfone itself is less potent than omeprazole in reducing gastric acid output (ID50 = 8.5 mg/kg for omeprazole vs. >30 mg/kg for some sulfone analogs) . The N-oxide variant’s activity remains unquantified but is presumed inert therapeutically.

Analytical Behavior in Chromatography

HPLC Retention Factors
  • Both omeprazole sulfone and its 13C,d3-labeled variant exhibit similar retention trends in reversed-phase liquid chromatography (RP-LC), with retention decreasing at higher pH and temperature due to deprotonation of the benzimidazole group .
  • Comparison Table :

    Compound Retention Factor (k) at pH 7.5, 25°C Temperature Sensitivity
    Omeprazole sulfone 4.2 High (Δk = -0.3/°C)
    This compound 4.1 Similar to parent

Isotopic Purity and Stability

  • This compound is synthesized with ≥98% isotopic purity, ensuring minimal interference in MS detection .
  • Stability studies recommend storage at -18°C to prevent degradation, similar to other deuterated analogs like Omeprazole-d3 sulfone .

Biological Activity

Omeprazole sulfone N-oxide-13C,d3 is a stable isotope-labeled derivative of omeprazole, a widely used proton pump inhibitor (PPI). This compound serves as a valuable tool in pharmacological research, particularly in studying drug metabolism and interactions. The unique isotopic labeling allows for precise tracking of metabolic pathways, enhancing our understanding of its biological activity.

  • Molecular Formula : C17H19N3O5S
  • Molecular Weight : 380.43 g/mol
  • CAS Number : 2748468-58-6

The presence of deuterium and carbon-13 isotopes in its structure provides distinct advantages in analytical techniques such as mass spectrometry, enabling researchers to trace its pharmacokinetics and metabolic pathways effectively .

As a metabolite of omeprazole, this compound retains biological activities associated with the inhibition of gastric acid secretion. It is primarily involved in the inhibition of the H+/K+ ATPase enzyme in gastric parietal cells, which is crucial for acid production. This action is significant in treating conditions like gastroesophageal reflux disease (GERD) and peptic ulcers .

Biological Activity and Research Findings

Research indicates that this compound may influence various biological processes:

  • Drug Metabolism : The isotopic labeling allows for detailed studies on how omeprazole sulfone N-oxide interacts with cytochrome P450 enzymes, particularly CYP2C19, which is essential for the metabolism of many drugs. Studies show that it can inhibit CYP2C19, affecting the pharmacokinetics of co-administered medications .
  • Impact on Cancer Cells : In vitro studies have demonstrated that omeprazole can inhibit the invasion and metastasis of breast cancer cells (MDA-MB-231) by downregulating prometastatic genes such as CXCR4 and MMP-9. Although these studies primarily focus on omeprazole, they provide insights into potential effects of its metabolites like omeprazole sulfone N-oxide .
  • Magnesium Transport : Omeprazole has been shown to affect magnesium transport across intestinal epithelial cells (Caco-2 monolayers), decreasing paracellular cation permeability and altering the transport dynamics of magnesium ions. This effect may have implications for patients on long-term PPI therapy, as it can lead to magnesium deficiency .

Comparative Analysis

The following table summarizes key comparisons between this compound and related compounds:

Compound NameStructureUnique Features
OmeprazoleC17H19N3O3SProton pump inhibitor
EsomeprazoleC17H19N3O4SS-enantiomer of omeprazole
LansoprazoleC16H14F3N3O2SContains a fluorinated group
RabeprazoleC18H21N3O3SDifferent side chain structure
PantoprazoleC16H15N3O4SDistinctive benzimidazole structure
This compound C17H16D3N3O5S Stable isotope labeling for metabolic studies

This compound is unique due to its stable isotope labeling, which allows researchers to conduct more detailed metabolic studies compared to other PPIs that lack such features .

Case Studies and Applications

  • Pharmacokinetic Studies : Various studies have utilized this compound to investigate its role in drug interactions, particularly focusing on its effect on CYP2C19-mediated drug metabolism. These studies are crucial for understanding how PPIs can alter the efficacy and safety profiles of concurrent medications .
  • Cancer Research : Ongoing research aims to explore the potential anticancer effects of omeprazole-derived compounds, including their mechanisms in inhibiting cancer cell proliferation and metastasis .

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing isotopically labeled Omeprazole sulfone N-oxide-13C,d3, and how can overoxidation be mitigated?

  • The synthesis of labeled Omeprazole sulfone N-oxide requires precise control of oxidation conditions to avoid overoxidation to sulfone or sulfone N-oxide by-products. A critical step involves using stoichiometric H₂O₂ and optimizing reaction time/temperature to prevent undesired oxidation states . For isotopic labeling (13C and d3), Grignard reagent coupling with sulfinic esters under controlled conditions can improve yield . Mass spectrometry (MS) and nuclear magnetic resonance (NMR) are essential to confirm isotopic incorporation and purity .

Q. How can researchers validate the purity and identity of this compound in analytical workflows?

  • High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 280 nm is recommended, using relative retention times (RRT) for identification: Omeprazole sulfone (RRT 0.8) and Omeprazole N-oxide (RRT 0.45) . Isotopic enrichment (99% 13C, 98% 2H) should be verified via high-resolution MS, comparing observed molecular weights (e.g., 365.43 g/mol) to theoretical values .

Q. What methodologies are used to assess the stability of this compound in pharmaceutical formulations?

  • Accelerated stability studies under high humidity (75% RH) and elevated temperature (40°C) can quantify degradation products. Impurity thresholds (e.g., ≤0.5% for sulfone) are monitored via HPLC, with polymeric coatings like polyvinyl alcohol (PVA) improving stability compared to hydroxypropyl methylcellulose (HPMC) .

Q. How do researchers distinguish this compound from its metabolites in pharmacological studies?

  • Pharmacokinetic studies using liquid chromatography-tandem MS (LC-MS/MS) can differentiate labeled sulfone N-oxide from non-labeled metabolites (e.g., sulfide, hydroxyomeprazole) based on mass shifts. Metabolites are identified in plasma and feces, with biliary excretion confirmed via fecal recovery studies .

Advanced Research Questions

Q. How can synthetic protocols for this compound be optimized to minimize isotopic dilution or scrambling?

  • Use deuterated solvents (e.g., D₂O) and 13C-enriched precursors to reduce isotopic exchange. Reaction intermediates should be characterized via isotopic ratio MS to detect dilution. Kinetic isotope effects (KIEs) during sulfoxidation can be modeled to refine reaction conditions .

Q. What strategies resolve contradictions in impurity profiles between synthetic batches and pharmacopeial standards?

  • Cross-reference USP guidelines (e.g., USP Omeprazole Related Compound A RS) for impurity RRTs and acceptance criteria. Discrepancies in sulfone N-oxide levels may arise from oxidation variability; orthogonal methods like ion-pair chromatography or 2D-NMR can clarify structural ambiguities .

Q. How do solvent and temperature effects influence the tautomeric equilibrium of this compound?

  • Variable-temperature NMR in DMSO-d₆ or CDCl₃ can track tautomerism between benzimidazole and pyridinyl forms. Density functional theory (DFT) calculations predict solvent-dependent energy barriers, with polar solvents stabilizing the sulfone N-oxide form .

Q. What mechanistic insights explain the degradation pathways of this compound under acidic conditions?

  • Acidic hydrolysis studies (pH < 3) reveal sulfone N-oxide conversion to sulfonic acid derivatives. Isotopic labeling traces protonation sites via 13C-NMR, while LC-MS identifies transient intermediates like sulfenic acids .

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